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Compound of Interest

Compound Name: Ertugliflozin-d5

Cat. No.: B12387321

An in-depth technical guide on the chemical structure, properties, and analytical applications of
Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a
key protein involved in renal glucose reabsorption. By blocking SGLT2, Ertugliflozin promotes
the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type
2 diabetes mellitus. Ertugliflozin-d5 is a stable isotope-labeled version of Ertugliflozin, where
five hydrogen atoms in the ethoxy group have been replaced with deuterium. This isotopic
labeling makes Ertugliflozin-d5 an invaluable tool in pharmacokinetic and bioanalytical
studies, where it serves as an internal standard for the accurate quantification of Ertugliflozin in
biological matrices. This guide provides a comprehensive overview of the chemical structure,
properties, and analytical methodologies related to Ertugliflozin-d5.

Chemical Structure and Properties

Ertugliflozin-d5 possesses a complex polycyclic structure. The key chemical identifiers and
properties are summarized in the table below. While extensive experimental data on the
physical properties of Ertugliflozin-d5 are not publicly available, the provided information is
based on data from various chemical suppliers and databases.
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Property Value Source(s)
(1S,2S,3S,4R,5S)-5-(4-Chloro-
3-(4-(ethoxy-
d5)benzyl)phenyl)-1-

IUPAC Name oenzyhpheny) [1][2]
(hydroxymethyl)-6,8-
dioxabicyclo[3.2.1]octane-
2,3,4-triol

CAS Number 1298086-22-2 [1]I2]

Molecular Formula C22H20DsClO7 [1]

Molecular Weight 441.92 g/mol [1]

Appearance Off-White Solid [3]

Melting Point Not publicly available

Boiling Point Not publicly available

Solubility Not publicly available

Parent Drug

Ertugliflozin

[1]

Mechanism of Action of Ertugliflozin

As a deuterated analog, Ertugliflozin-d5 is expected to exhibit the same mechanism of action

as Ertugliflozin. The primary therapeutic effect of Ertugliflozin is the inhibition of SGLT2 in the

proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of

filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose

excretion and a reduction in plasma glucose levels.
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Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.

Experimental Protocols
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Proposed Synthesis of Ertugliflozin-d5

While the specific, proprietary synthesis of Ertugliflozin-d5 is not publicly available, a plausible
method for introducing the deuterium labels can be proposed based on standard organic
synthesis techniques. The deuterium atoms are located on the ethyl group of the ethoxybenzyl
moiety. A common method to achieve this is through the Williamson ether synthesis using a
deuterated ethylating agent.

Hypothetical Protocol:

o Starting Material: A suitable precursor of Ertugliflozin containing a free phenol group at the 4-
position of the benzyl ring.

» Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.qg.,
sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding
phenoxide.

» Deuterated Ethylation: The phenoxide is then reacted with a deuterated ethylating agent,
such as ethyl-d5 iodide (CDsCD:zl) or ethyl-d5 bromide (CDsCD2Br). This reaction proceeds
via an Sn2 mechanism, where the phenoxide displaces the halide to form the deuterated
ether linkage.

 Purification: The resulting Ertugliflozin-d5 is purified from the reaction mixture using
standard chromatographic techniques, such as column chromatography on silica gel.

o Characterization: The structure and isotopic purity of the final product are confirmed by
analytical technigues such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Bioanalytical Method for Quantification of Ertugliflozin
using Ertugliflozin-d5

Ertugliflozin-d5 is primarily used as an internal standard for the quantification of Ertugliflozin in
biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS).

Experimental Protocol:
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e Sample Preparation:

o To a known volume of the biological sample (e.g., 100 pL of plasma), add a known amount
of Ertugliflozin-d5 solution in a suitable solvent (e.g., acetonitrile) as the internal
standard.

o Perform protein precipitation by adding a sufficient volume of a protein precipitating agent
(e.g., acetonitrile or methanol).

o Vortex the mixture to ensure thorough mixing and complete protein precipitation.

o Centrifuge the sample to pellet the precipitated proteins.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

e LC-MS/MS Analysis:

o Liquid Chromatography (LC):

Column: A C18 reverse-phase column is typically used.

= Mobile Phase: A gradient elution with a mixture of an agueous solvent (e.g., water with
0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic
acid).

» Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

Injection Volume: 5-10 pL of the reconstituted sample.

o Tandem Mass Spectrometry (MS/MS):

» |onization Mode: Electrospray lonization (ESI) in positive mode.

» Detection Mode: Multiple Reaction Monitoring (MRM).
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= MRM Transitions:
» Ertugliflozin: m/z 437.2 - 329.0[5]

» Ertugliflozin-d5: m/z 442.2 - 334.3

¢ Quantification:

o A calibration curve is constructed by analyzing a series of standard samples with known
concentrations of Ertugliflozin and a constant concentration of Ertugliflozin-d5.

o The peak area ratio of the analyte (Ertugliflozin) to the internal standard (Ertugliflozin-d5)
is plotted against the concentration of the analyte.

o The concentration of Ertugliflozin in the unknown samples is determined by interpolating
their peak area ratios from the calibration curve.

Experimental Workflows

The following diagram illustrates the general workflow for a bioanalytical method using a
deuterated internal standard.
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Caption: Bioanalytical Workflow using a Deuterated Internal Standard.
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Conclusion

Ertugliflozin-d5 is an essential tool for the accurate and precise quantification of Ertugliflozin
in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical
methods is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in the
development and post-market surveillance of Ertugliflozin. This guide has provided a detailed
overview of its chemical properties, the mechanism of action of its parent compound, and
representative experimental protocols for its synthesis and analytical application, serving as a
valuable resource for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ahajournals.org [ahajournals.org]
o 2. researchgate.net [researchgate.net]
o 3. scispace.com [scispace.com]

e 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf
[ncbi.nim.nih.gov]

e 5. go.drugbank.com [go.drugbank.com]

 To cite this document: BenchChem. [Ertugliflozin-d5: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387321#ertugliflozin-d5-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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